2-chloro-N-(8-propoxyquinolin-5-yl)benzamide
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Overview
Description
2-chloro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their versatile medicinal properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities . This compound is characterized by the presence of a quinoline ring substituted with a propoxy group and a benzamide moiety substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the propoxy group, and the coupling with the benzamide moiety. One common method involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Propoxy Group: The propoxy group can be introduced through an etherification reaction, where the quinoline derivative is reacted with propyl bromide in the presence of a base such as potassium carbonate.
Coupling with Benzamide Moiety: The final step involves the coupling of the propoxyquinoline derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-chloro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,5-dimethylphenyl)benzamide
- 2-chloro-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
Uniqueness
2-chloro-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group on the quinoline ring and the chlorine atom on the benzamide moiety contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C19H17ClN2O2 |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-chloro-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-12-24-17-10-9-16(14-7-5-11-21-18(14)17)22-19(23)13-6-3-4-8-15(13)20/h3-11H,2,12H2,1H3,(H,22,23) |
InChI Key |
OWHONSITJRHPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2 |
Origin of Product |
United States |
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